molecular formula C12H12FN3O B7789190 2-(4-fluoroanilino)-5,6-dimethyl-1H-pyrimidin-4-one

2-(4-fluoroanilino)-5,6-dimethyl-1H-pyrimidin-4-one

Cat. No.: B7789190
M. Wt: 233.24 g/mol
InChI Key: ABZSCKQLFVOMNZ-UHFFFAOYSA-N
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Description

The compound with the identifier “2-(4-fluoroanilino)-5,6-dimethyl-1H-pyrimidin-4-one” is a chemical entity that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “2-(4-fluoroanilino)-5,6-dimethyl-1H-pyrimidin-4-one” involves specific synthetic routes and reaction conditions. One common method includes the use of cross-linked polysaccharides, where polysaccharides are dissolved in a solution, gelled, and modified to achieve the desired concentration. The solution is then subjected to irradiation, which cross-links the polysaccharides present .

Industrial Production Methods

In industrial settings, the production of “this compound” may involve large-scale synthesis using similar methods as described above. The process typically includes the dissolution of raw materials, controlled gelation, and irradiation to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

The compound “2-(4-fluoroanilino)-5,6-dimethyl-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

The compound “2-(4-fluoroanilino)-5,6-dimethyl-1H-pyrimidin-4-one” has several scientific research applications, including:

Mechanism of Action

The mechanism of action of “2-(4-fluoroanilino)-5,6-dimethyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “2-(4-fluoroanilino)-5,6-dimethyl-1H-pyrimidin-4-one” include other cross-linked polysaccharides and derivatives with similar structural features. Examples include agarose and hyaluronic acid, which also undergo cross-linking to achieve desired properties .

Uniqueness

What sets “this compound” apart from similar compounds is its specific structural configuration and the conditions under which it is synthesized. This uniqueness may confer distinct properties and applications, making it valuable for certain scientific and industrial purposes.

Properties

IUPAC Name

2-(4-fluoroanilino)-5,6-dimethyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c1-7-8(2)14-12(16-11(7)17)15-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZSCKQLFVOMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=NC1=O)NC2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=NC1=O)NC2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.